![molecular formula C18H11F3N2S3 B2684244 2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-84-7](/img/structure/B2684244.png)
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}1benzothieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H11F3N2S3 . It is not intended for human or veterinary use and is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothieno[3,2-d]pyrimidine core, with a methylsulfanyl group and a trifluoromethylphenylsulfanyl group attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 408.48 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results. For detailed information, it is recommended to refer to databases like PubChem or other scientific resources.Aplicaciones Científicas De Investigación
Transparent Aromatic Polyimides
- Research Focus: Transparent polyimides (PIs) with high refractive indices and small birefringences.
- Findings: Benzidine derivatives like 2,2′-Bis(thiophenyl)benzidine were synthesized and used for creating transparent PIs with good thermomechanical stability, showcasing potential in optical materials (Tapaswi et al., 2015).
Pyrimidine Sulphones and Sulphoxides
- Research Focus: Synthesis and reactivity of pyrimidine sulphones and sulphoxides.
- Findings: New sulphones and sulphoxides were prepared from thioethers, showing varying degrees of reactivity, which could influence the development of novel pyrimidine-based compounds (Brown & Ford, 1967).
Fluorescent Compounds Synthesis
- Research Focus: Synthesis of new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine.
- Findings: The synthesis of novel compounds showed strong solid-state fluorescence, suggesting applications in material science and photonics (Yokota et al., 2012).
Vibrational Spectroscopic Investigation
- Research Focus: Analysis of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile.
- Findings: The study provided insights into the molecule's structure, stability, and potential non-linear optical behavior, indicating its suitability in the field of materials chemistry and pharmaceuticals (Alzoman et al., 2015).
Antimicrobial Evaluation of Pyrazolopyrimidines
- Research Focus: Antimicrobial properties of novel pyrazolo[1,5-a]pyrimidine derivatives.
- Findings: Some derivatives displayed significant antimicrobial activity, surpassing that of reference drugs, indicating their potential in developing new antimicrobial agents (Alsaedi et al., 2019).
Inhibitors of Thymidylate Synthase
- Research Focus: Synthesis of pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase.
- Findings: Novel compounds were synthesized with potential as antitumor and antibacterial agents, showing potency against human thymidylate synthase (Gangjee et al., 1996).
Helicobacter pylori Agents
- Research Focus: Development of anti-Helicobacter pylori agents.
- Findings: Novel carbamates were synthesized, showing potent and selective activity against H. pylori, suggesting their use in treating infections caused by this pathogen (Carcanague et al., 2002).
Spectroscopic and Molecular Docking Study
- Research Focus: Analysis of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile.
- Findings: The compound exhibited potential as a chemotherapeutic agent, with detailed insights into its molecular structure and reactivity (Haress et al., 2015).
Propiedades
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2S3/c1-24-17-22-14-12-7-2-3-8-13(12)26-15(14)16(23-17)25-11-6-4-5-10(9-11)18(19,20)21/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZLMBRTHSMFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC(=C3)C(F)(F)F)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

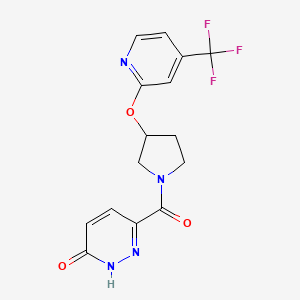

![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684164.png)
![Methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2684169.png)
![(3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan](/img/structure/B2684171.png)
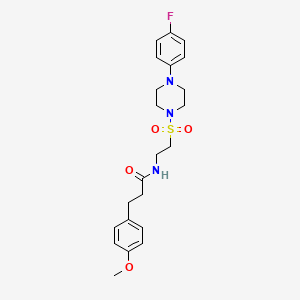
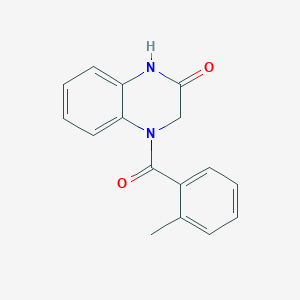

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2684177.png)
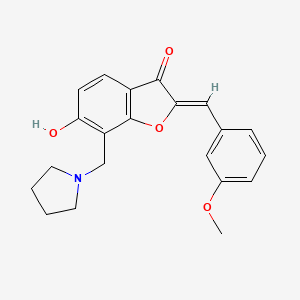
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine](/img/structure/B2684180.png)
![3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2684181.png)
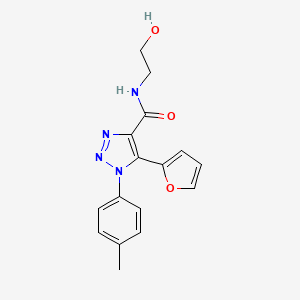
![N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2684184.png)